molecular formula C10H10ClN3 B13536855 (1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine

(1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine

Cat. No.: B13536855
M. Wt: 207.66 g/mol
InChI Key: DPLUVVBHHKMZSQ-UHFFFAOYSA-N
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Description

(1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine: is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine typically involves the reaction of 2-chlorobenzylamine with pyrazole derivatives. One common method includes the condensation of 2-chlorobenzylamine with 3-pyrazolecarboxaldehyde under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Imines or amides.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

Mechanism of Action

The mechanism of action of (1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Chlorobenzylamine: Shares the chlorophenyl group but lacks the pyrazole ring.

    1-(2-Bromophenyl)-1h-pyrazol-3-yl)methanamine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

[1-(2-chlorophenyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14/h1-6H,7,12H2

InChI Key

DPLUVVBHHKMZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CN)Cl

Origin of Product

United States

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